5-Amino-2,2-diphenylpentanoic acid
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Overview
Description
5-Amino-2,2-diphenylpentanoic acid is an organic compound with the molecular formula C17H19NO2 It is characterized by the presence of an amino group (-NH2) attached to a pentanoic acid backbone, with two phenyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-diphenylpentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylacetonitrile with ethyl chloroacetate in the presence of a base to form an intermediate, which is then hydrolyzed and aminated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,2-diphenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
5-Amino-2,2-diphenylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Amino-2,2-diphenylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A simpler analog with a similar backbone but without the phenyl groups.
5-Amino-2,5-dihydroxy-3,4-diphenylpentanoic acid: A derivative with additional hydroxyl groups, which may alter its chemical properties and biological activity
Uniqueness
5-Amino-2,2-diphenylpentanoic acid is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and biological interactions. These structural features make it a valuable compound for various applications that require specific molecular interactions.
Properties
CAS No. |
6314-67-6 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
5-amino-2,2-diphenylpentanoic acid |
InChI |
InChI=1S/C17H19NO2/c18-13-7-12-17(16(19)20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,18H2,(H,19,20) |
InChI Key |
HHBSIDPWMDPQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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